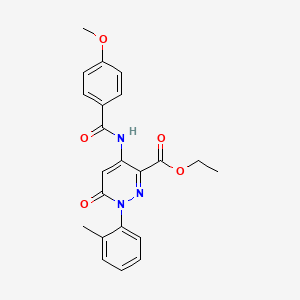![molecular formula C15H11ClN2O2 B6483150 N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-35-8](/img/structure/B6483150.png)
N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a compound that belongs to the class of pyridine compounds . Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
Molecular Structure Analysis
Pyridine compounds, including “this compound”, contain a single heteroaromatic ring, which comes from the replacement of a CH group in the benzene ring with the nitrogen atom . The presence of the pyridine nucleus, along with one or more heterocycles, gives the molecule a certain geometry, which determines its interaction with a specific protein .科学的研究の応用
N-CP-MFP-2-CA has been studied for its potential applications in medicinal chemistry, pharmacology and biochemistry. It has been found to have a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. In vitro studies have shown that N-CP-MFP-2-CA has the potential to inhibit the growth of various cancer cell lines, including breast, lung, and colorectal cancer. Additionally, N-CP-MFP-2-CA has been found to have anti-diabetic and anti-inflammatory properties. It has also been shown to inhibit the growth of certain fungi and bacteria.
作用機序
Target of Action
The primary targets of N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide are the G protein-coupled receptor kinase 2 (GRK2) and phosphoinositide-specific phospholipase C-γ (PLC-γ) . GRK2 is a kinase that plays a crucial role in regulating the function of G protein-coupled receptors, while PLC-γ is an enzyme that plays a key role in cell motility, which is important for the invasion and dissemination of tumor cells .
Mode of Action
This compound interacts with its targets through hydrogen bonding. The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group . This interaction inhibits the activity of GRK2 and PLC-γ, thereby affecting their downstream signaling pathways .
Biochemical Pathways
The inhibition of GRK2 and PLC-γ by this compound affects several biochemical pathways. The inhibition of GRK2 can affect G protein-coupled receptor signaling, which plays a crucial role in various physiological processes . On the other hand, the inhibition of PLC-γ can affect the phosphoinositide signaling pathway, which is involved in various cellular processes including cell motility .
Result of Action
The inhibition of GRK2 and PLC-γ by this compound can result in various molecular and cellular effects. For instance, the inhibition of GRK2 can affect the regulation of G protein-coupled receptors, potentially leading to altered cellular responses . The inhibition of PLC-γ can affect cell motility, potentially inhibiting the invasion and dissemination of tumor cells .
実験室実験の利点と制限
N-CP-MFP-2-CA has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and can be used in a variety of biological assays. Additionally, it has a wide range of biological activities, making it a useful tool for studying a variety of biological processes. However, there are some limitations to using N-CP-MFP-2-CA in laboratory experiments. It can be toxic in high concentrations, and its effects may vary depending on the cell type or organism being studied. Additionally, the mechanism of action of N-CP-MFP-2-CA is not fully understood, making it difficult to predict its effects in certain situations.
将来の方向性
N-CP-MFP-2-CA has potential applications in the treatment of various diseases, including cancer, diabetes, and autoimmune diseases. Further research is needed to better understand the mechanism of action of N-CP-MFP-2-CA and to identify its potential therapeutic uses. Additionally, further studies are needed to evaluate the safety and efficacy of N-CP-MFP-2-CA in humans. Additionally, further research is needed to explore the potential of N-CP-MFP-2-CA as an anti-cancer agent and to identify new targets for its therapeutic use. Finally, further studies are needed to explore the potential of N-CP-MFP-2-CA as an antioxidant and to identify new targets for its antioxidant activity.
合成法
N-CP-MFP-2-CA is synthesized by a series of chemical reactions. The first step involves the reaction of 3-chlorophenylacetic acid with 5-methylfuro[3,2-b]pyridine-2-carboxylic acid to form the amide. This reaction is carried out in the presence of anhydrous sodium carbonate and a catalytic amount of p-toluenesulfonic acid. The second step involves the formation of the amide by the reaction of the amide with a base, such as sodium hydroxide. The product of this reaction is then purified by recrystallization.
特性
IUPAC Name |
N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-9-5-6-13-12(17-9)8-14(20-13)15(19)18-11-4-2-3-10(16)7-11/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPWDCIZTYTMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6483071.png)
![N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzenesulfonamide](/img/structure/B6483073.png)
![4-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6483075.png)
![N-(3-acetylphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6483085.png)
![N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide](/img/structure/B6483091.png)

![N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]pentanamide](/img/structure/B6483094.png)



![2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6483127.png)
![8-(4-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483133.png)
![8-(4-methylphenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483140.png)
![5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6483146.png)